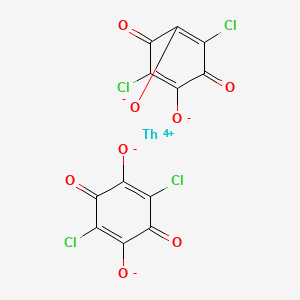
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) typically involves the reaction of thorium nitrate or thorium chloride with chloranilic acid in an aqueous or organic solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Th(NO}_3\text{)}_4 + 2 \text{C}_6\text{H}_2\text{Cl}_2\text{O}_4 \rightarrow \text{Th(C}_6\text{H}_2\text{Cl}_2\text{O}_4\text{)}_2 + 4 \text{HNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state thorium complexes, while reduction may produce lower oxidation state thorium compounds.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving thorium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) involves its interaction with molecular targets and pathways in biological systems. The thorium ion can coordinate with various biomolecules, potentially affecting their function and activity. The compound’s unique structure allows it to participate in redox reactions and other chemical processes that may contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar structure but lacks the thorium ion.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure with hydroxyl groups instead of chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Similar structure with chlorine atoms in different positions.
Uniqueness
The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) lies in the presence of the thorium ion, which imparts distinct chemical and physical properties. This makes it valuable for specific applications that require the unique characteristics of thorium complexes.
Eigenschaften
CAS-Nummer |
62654-18-6 |
|---|---|
Molekularformel |
C12Cl4O8Th |
Molekulargewicht |
646 g/mol |
IUPAC-Name |
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) |
InChI |
InChI=1S/2C6H2Cl2O4.Th/c2*7-1-3(9)5(11)2(8)6(12)4(1)10;/h2*9,12H;/q;;+4/p-4 |
InChI-Schlüssel |
SKVRZKDJYMQSKB-UHFFFAOYSA-J |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Th+4] |
Kanonische SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Th+4] |
Key on ui other cas no. |
62654-18-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















